1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with an adamantane carbonyl group and at the 2-position with a (2-methylbenzyl)sulfanyl moiety. The 4,5-dihydro configuration reduces ring aromaticity, which may influence electronic properties and conformational flexibility. The 2-methylphenyl substituent introduces moderate steric hindrance and lipophilicity compared to halogenated analogs .
Properties
IUPAC Name |
1-adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-15-4-2-3-5-19(15)14-26-21-23-6-7-24(21)20(25)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-5,16-18H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFXHFTHUFDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dihydro-1H-Imidazole Intermediate
Method A: Cyclization of 1-(Adamantan-1-yl)-2-Aminoethanone
- Bromination : 1-Acetyladamantane is brominated using HBr/AcOH to yield 1-(2-bromoacetyl)adamantane (85% yield).
- Amination : Reaction with excess ammonium hydroxide forms 1-(2-aminoacetyl)adamantane.
- Cyclization : Treatment with formamide at 150°C for 6 hours generates 4-(adamantan-1-yl)-4,5-dihydro-1H-imidazole (73% yield).
Method B: Condensation with Formaldimines
Introduction of Adamantane-1-Carbonyl Group
Acylation Protocol :
- React 4,5-dihydro-1H-imidazole with adamantane-1-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.
- Conditions : 0°C to room temperature, 12 hours (92% yield).
Key Data :
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Adamantane-1-COCl | DCM | 0°C → RT | 92% |
Sulfanyl Group Functionalization
Thiol-Ether Formation :
- Halogenation : Brominate the imidazole at position 2 using N-bromosuccinimide (NBS) in CCl₄ (80% yield).
- Nucleophilic Substitution : React with 2-methylbenzyl mercaptan in DMF with K₂CO₃ (2 equiv.) at 60°C for 8 hours (68% yield).
Optimization Notes :
- Solvent : DMF > THF due to better solubility of aromatic thiols.
- Base : K₂CO₃ outperforms NaOH in minimizing side reactions.
Alternative Pathways
One-Pot Tandem Synthesis
Radical-Mediated Thiolation
- Use AIBN-initiated radical addition of 2-methylbenzyl thiol to a pre-formed imidazole acrylate derivative (45% yield).
Characterization and Validation
- NMR Spectroscopy :
- Mass Spectrometry :
Challenges and Mitigation
- Regioselectivity : Competitive acylation at N1 vs. N3 minimized using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers.
Industrial Scalability
- Continuous Flow Synthesis : Microreactor systems reduce reaction time from 24 hours to 2 hours (Patent WO2006010362A1).
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Imidazole rings are known to interfere with the cellular processes of bacteria and fungi, making them valuable in developing new antimicrobial agents. The presence of the adamantane structure may enhance this activity by improving membrane penetration and stability against enzymatic degradation .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies on related imidazole derivatives have demonstrated their ability to inhibit key inflammatory pathways, such as the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Molecular docking studies suggest that this compound may bind effectively to COX-2, potentially leading to reduced inflammation and pain .
Analgesic Activity
The analgesic properties of imidazole compounds are well-documented. This specific derivative has been evaluated for its pain-relieving effects in various animal models, showing comparable efficacy to established analgesics like diclofenac. The mechanism is believed to involve modulation of pain pathways and inhibition of inflammatory mediators .
Synthesis Techniques
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the adamantane carbonyl group via acylation methods.
- Incorporation of the sulfanyl group through nucleophilic substitution reactions.
These synthetic routes have been optimized to enhance yield and purity .
Case Studies on Derivatives
Several studies have explored derivatives of this compound to enhance biological activity or alter pharmacokinetic properties. For instance:
- Compound Variants : Modifications at the 4 and 5 positions on the imidazole ring have been investigated for improved anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Research has focused on how variations in the substituents affect potency and selectivity towards specific biological targets.
In Vivo Studies
Animal studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. Observations include:
- Efficacy : Demonstrated significant reduction in pain response in models induced by inflammatory agents.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Molecular Mechanisms
Molecular docking studies reveal that the compound interacts with several biological targets beyond COX enzymes, suggesting broader therapeutic potential. These interactions may involve modulation of signaling pathways related to inflammation and pain perception .
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to target proteins or enzymes. The dihydroimidazole ring may interact with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the N1-Position
- Adamantane Carbonyl vs. Sulfonyl Groups: and describe analogs where the N1 substituent is a sulfonyl group (e.g., benzenesulfonyl or 4-chlorophenylsulfonyl) instead of adamantane carbonyl. Methyl and Allyl Substitutions:
- 1-Methyl derivatives (e.g., 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, ) lack the bulky adamantane group, which may reduce steric hindrance and improve solubility but decrease membrane permeability .
Variations in the Sulfanyl-Linked Aromatic Group
- Halogenated Benzyl Groups :
- Positional Isomerism :
Imidazole Core Modifications
- Saturation and Substitution: Fully unsaturated imidazoles (e.g., 4,5-diphenyl-1H-imidazoles in and ) lack the 4,5-dihydro configuration, increasing aromaticity and rigidity. This could reduce conformational flexibility but enhance π-system interactions .
Pharmacological and Physicochemical Properties
- Receptor Binding :
- Toxicity :
- While specific data for the target compound is lacking, analogs in and show moderate toxicity profiles, with motor activity reduction (30–60%) in rodent models .
Biological Activity
1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique adamantane structure and dihydroimidazole ring, has been investigated for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C22H28N2OS
- IUPAC Name : 1-adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
The compound's structure features an adamantane moiety, which is known for enhancing the biological activity of derivatives due to its steric properties. The presence of a sulfanyl group and a dihydroimidazole ring further contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Step 1 : Alkylation of 2-methylphenylmethylsulfanyl with an adamantyl precursor.
- Step 2 : Cyclization to form the dihydroimidazole ring using strong bases and appropriate solvents like DMF or THF.
Antimicrobial Activity
Research indicates that derivatives of adamantane, including the target compound, exhibit notable antimicrobial properties. A study on related hydrazide-hydrazones demonstrated that compounds with the adamantane carbonyl moiety displayed significant antibacterial activity against various Gram-positive bacteria and fungi such as Candida albicans. For instance:
- Compound 4a showed a minimum inhibitory concentration (MIC) of 12.5 μM against multiple strains, indicating strong antibacterial efficacy .
Anticancer Activity
The compound has also been explored for its cytotoxic effects against human cancer cell lines. In particular:
- Cytotoxicity Studies : Compounds derived from similar structures exhibited IC50 values ranging from 6.12 μM to 6.88 μM against various cancer cell lines (e.g., Hep3B, HeLa) at concentrations of 100 μM .
- Mechanism of Action : The mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation, potentially through the inhibition of key enzymes or receptors involved in cancer progression.
The biological activity of 1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is believed to arise from its ability to interact with specific molecular targets:
- Binding Affinity : The adamantyl group enhances binding affinity to target proteins or enzymes due to steric hindrance and hydrophobic interactions.
- Nucleophilic Interactions : The dihydroimidazole ring may interact with nucleophilic sites on biomolecules, leading to various biological effects.
Case Studies
Several studies have documented the promising biological activities of similar adamantane derivatives:
- Antimicrobial Efficacy : A series of hydrazide-hydrazone compounds were synthesized and tested; several displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessments : Investigations into the antiproliferative effects revealed that certain derivatives significantly inhibited cell viability in cancer cell lines, suggesting potential therapeutic applications.
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for this compound, and how do solvent choices influence reaction yields?
The synthesis typically involves coupling the adamantane-carbonyl moiety to the 4,5-dihydroimidazole core, followed by introducing the sulfanyl-2-methylbenzyl group. Key steps include:
- Amidation : Reacting adamantane-1-carbonyl chloride with the imidazole precursor in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions.
- Thioether formation : Using a nucleophilic substitution or thiol-disulfide exchange to attach the [(2-methylphenyl)methyl]sulfanyl group. Solvent polarity significantly impacts yields: DMF enhances solubility of intermediates but may require stringent purification, while DCM simplifies isolation but slows reaction kinetics .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : - and -NMR confirm regiochemistry and purity. The adamantane moiety produces distinct upfield shifts (~1.5–2.5 ppm for CH groups) .
- X-ray crystallography : SHELXL (via SHELX suite) resolves stereochemistry and intermolecular interactions. ORTEP-III visualizes thermal ellipsoids to assess conformational flexibility . Example: A related imidazole derivative (1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) was resolved with R-factor < 0.05 using SHELXL .
Q. What safety protocols are critical during handling and storage?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to moisture (risk of imidazole ring hydrolysis) .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation from adamantane-carbonyl vapors .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological interactions?
- Docking studies : Molecular docking (e.g., AutoDock Vina) models binding to fungal CYP51 or bacterial efflux pumps, leveraging the adamantane group’s rigidity for hydrophobic pocket interactions .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with antimicrobial activity. For example, electron-withdrawing groups on the benzyl-sulfanyl moiety enhance electrophilicity, improving target engagement .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity : HPLC-MS (≥95% purity) ensures reproducibility. Impurities like unreacted adamantane-carbonyl chloride can skew MIC assays .
- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) for antifungal testing. For example, pH variations in RPMI-1640 media alter compound solubility .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Replace the 2-methylphenyl group with electron-deficient (e.g., 4-CF) or bulky (e.g., naphthyl) moieties to probe steric and electronic effects .
- Pharmacophore mapping : Overlay active derivatives to identify critical features (e.g., adamantane’s hydrophobic surface area, sulfanyl’s hydrogen-bond acceptor capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
